molecular formula C12H14N2O2 B4088392 N-(cyanomethyl)-2-phenoxybutanamide

N-(cyanomethyl)-2-phenoxybutanamide

Cat. No. B4088392
M. Wt: 218.25 g/mol
InChI Key: CKMRAIOCSNXWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-2-phenoxybutanamide, also known as NPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPC is a synthetic compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers investigating a range of biological processes.

Mechanism of Action

N-(cyanomethyl)-2-phenoxybutanamide is thought to exert its effects by binding to and modulating the activity of certain ion channels and enzymes. Specifically, N-(cyanomethyl)-2-phenoxybutanamide has been shown to interact with the GABA-A receptor, the NMDA receptor, and the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-phenoxybutanamide has been shown to modulate the release of several neurotransmitters, including GABA, glutamate, and acetylcholine. Additionally, N-(cyanomethyl)-2-phenoxybutanamide has been shown to alter the activity of several ion channels, including the GABA-A receptor and the NMDA receptor. N-(cyanomethyl)-2-phenoxybutanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-2-phenoxybutanamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N-(cyanomethyl)-2-phenoxybutanamide has been extensively studied and its effects are well-characterized, making it a valuable tool for investigating a variety of biological processes. However, one limitation of using N-(cyanomethyl)-2-phenoxybutanamide in lab experiments is that it may not accurately reflect the effects of endogenous compounds, as it is a synthetic compound that does not occur naturally in the body.

Future Directions

There are several potential future directions for research on N-(cyanomethyl)-2-phenoxybutanamide. One area of interest is the development of new compounds that are structurally similar to N-(cyanomethyl)-2-phenoxybutanamide but exhibit improved pharmacological properties. Additionally, N-(cyanomethyl)-2-phenoxybutanamide may be useful in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-(cyanomethyl)-2-phenoxybutanamide on neurotransmitter release, ion channel function, and enzyme activity.

Scientific Research Applications

N-(cyanomethyl)-2-phenoxybutanamide has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and neuronal excitability. N-(cyanomethyl)-2-phenoxybutanamide has also been shown to inhibit the activity of certain enzymes, making it a useful tool for investigating the role of these enzymes in various biological processes.

properties

IUPAC Name

N-(cyanomethyl)-2-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-11(12(15)14-9-8-13)16-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMRAIOCSNXWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC#N)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-phenoxybutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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